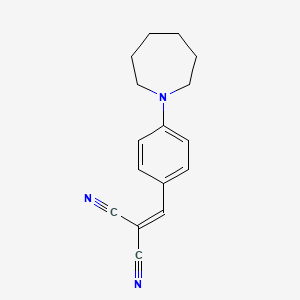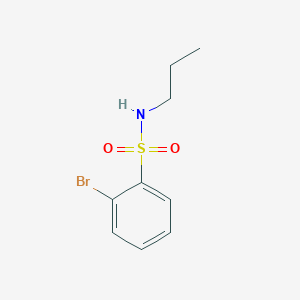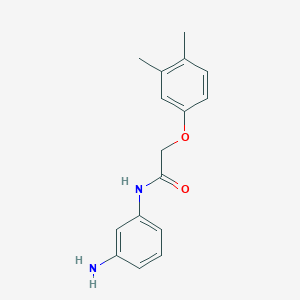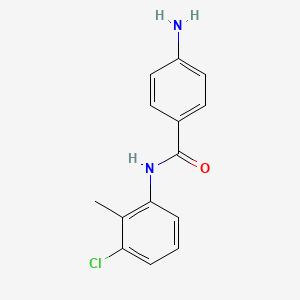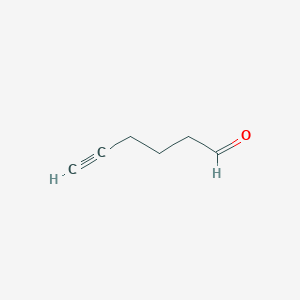
5-Hexynal
Overview
Description
5-Hexynal, also known as hex-5-ynal, is an organic compound with the molecular formula C6H8O. It is characterized by the presence of both an aldehyde group and a terminal alkyne group. This combination of functional groups makes this compound a versatile compound in organic synthesis and various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hexynal can be synthesized through several methods. One common method involves the oxidation of 5-hexyn-1-ol using Dess-Martin periodinane. The reaction is carried out at room temperature, and the mixture is stirred for several hours to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale oxidation processes. The starting material, 5-hexyn-1-ol, is oxidized using industrial oxidizing agents under controlled conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can be oxidized to 6-hexanoic acid using oxidizing agents such as chromic acid.
Reduction: It can be reduced to 1-hexanol using reducing agents like sodium borohydride.
Sonogashira Coupling: The alkyne group in this compound can participate in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Sonogashira Coupling: Palladium catalyst, copper(I) iodide, and an appropriate base such as triethylamine.
Major Products:
Oxidation: 6-Hexanoic acid.
Reduction: 1-Hexanol.
Sonogashira Coupling: Various substituted alkynes depending on the halide used.
Scientific Research Applications
5-Hexynal has several applications in scientific research:
Neuroscience Research: It has shown potential in studies investigating neurodegenerative diseases like Alzheimer’s disease and Parkinson’s disease.
Antimicrobial Properties: this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial and antifungal agents.
Organic Synthesis: Due to its reactive functional groups, this compound is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 5-Hexynal involves its reactive aldehyde and alkyne groups. These groups can interact with various molecular targets, including proteins and enzymes. In the context of neurodegenerative diseases, this compound may inhibit protein aggregation by forming covalent bonds with specific amino acid residues, thereby preventing the formation of toxic aggregates.
Comparison with Similar Compounds
5-Hexenal: Similar to 5-Hexynal but contains a double bond instead of a triple bond.
5-Hexyn-1-ol: The alcohol counterpart of this compound.
6-Hexynoic Acid: The carboxylic acid derivative of this compound.
Uniqueness: this compound’s uniqueness lies in its combination of an aldehyde group and a terminal alkyne group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
hex-5-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c1-2-3-4-5-6-7/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBLCOIURXDOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432477 | |
| Record name | 5-hexynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29329-03-1 | |
| Record name | 5-hexynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | hex-5-ynal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-Hexynal synthesized?
A: this compound can be synthesized through the fragmentation of 2,3-epoxycyclohexanone. [] This method highlights a specific chemical reaction pathway leading to the formation of this compound.
Q2: Are there other synthetic routes to obtain this compound?
A: Yes, this compound can also be utilized as a building block in the synthesis of more complex molecules. For instance, it can be coupled with 1-bromo-2-pentyne or 1-bromo-2-octyne to produce aliphatic dienals like 4,7-decadienal, 4,7-tridecadienal, 5,8-tetradecadienal, and 6,9-dodecadienal, after partial hydrogenation and hydrolysis steps. [] This approach demonstrates the utility of this compound as a reagent in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



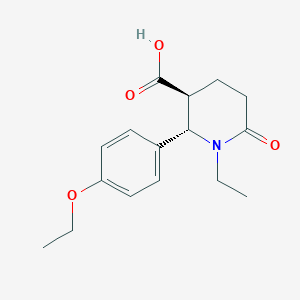
![2-(2,4,5-Trimethylphenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1336229.png)
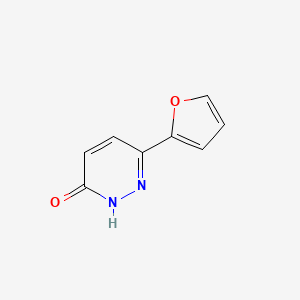
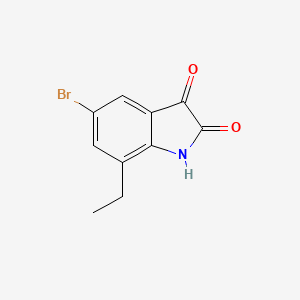

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
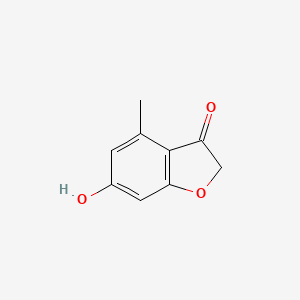
![3-[[[4-(Acetylamino)phenyl]thio]methyl]-5-amino-4-cyano-2-thiophenecarboxylic acid ethyl ester](/img/structure/B1336240.png)
